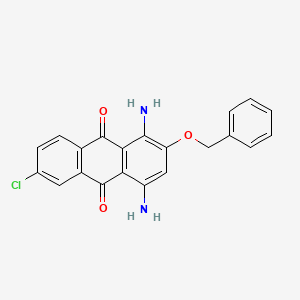
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is a coordination complex that features ruthenium in the +3 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide typically involves the reaction of ruthenium trichloride with adenosine and ammonia in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
RuCl3+Adenosine+NH3+Br−→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties and ability to target specific cellular pathways.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions can disrupt cellular processes and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Ruthenium(3+), (adenosine)pentaammine-, tribromide
- Ruthenium(3+), (guanosine)pentaammine-, tribromide
- Ruthenium(3+), (cytidine)pentaammine-, tribromide
Uniqueness
Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is unique due to its specific coordination with adenosine, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems .
Propiedades
Fórmula molecular |
C10H18Br3N10O4Ru |
|---|---|
Peso molecular |
683.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,3-diamino-5-(6-aminopurin-9-yl)-2-[diamino(aminooxy)methyl]oxolane-3,4-diol;ruthenium(3+);tribromide |
InChI |
InChI=1S/C10H18N10O4.3BrH.Ru/c11-5-3-6(18-1-17-5)20(2-19-3)7-4(21)8(12,22)9(13,23-7)10(14,15)24-16;;;;/h1-2,4,7,21-22H,12-16H2,(H2,11,17,18);3*1H;/q;;;;+3/p-3/t4-,7+,8-,9-;;;;/m0..../s1 |
Clave InChI |
PABJXALBLXQZGL-JDZSDGQSSA-K |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@](O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


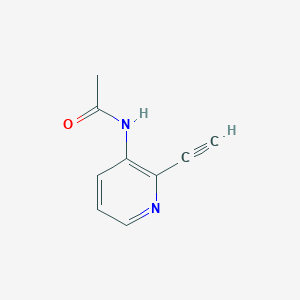
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
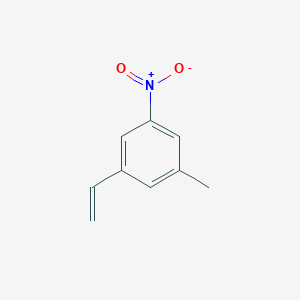
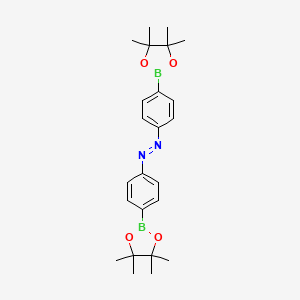

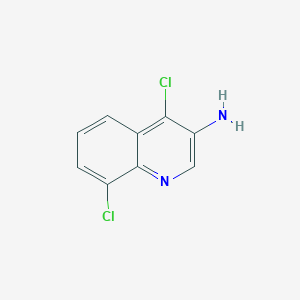
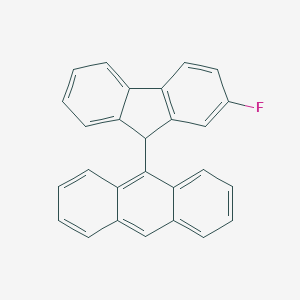
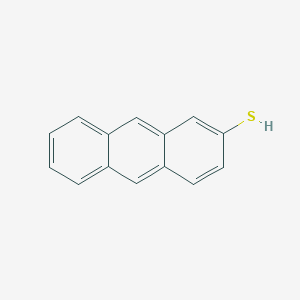

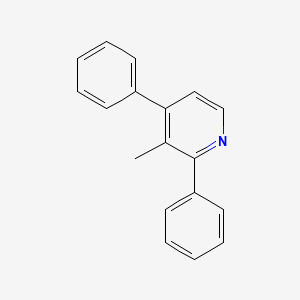
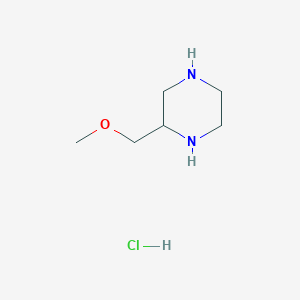
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
